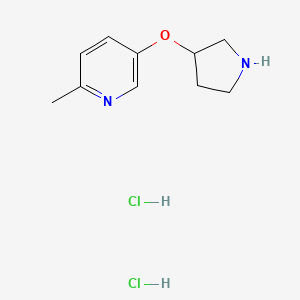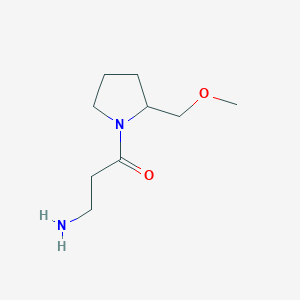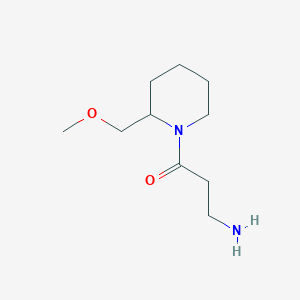
(1-(2,3-二氢-1H-茚-2-基)哌啶-4-基)甲醇
描述
The compound “(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol” is a complex organic molecule. It has been studied in the context of Alzheimer’s disease, where it has shown promise as a potential therapeutic agent . The compound has been found to inhibit the self-induced aggregation of the amyloid beta peptide (Aβ1-42), a key factor in the progression of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which the positions of the atoms in the crystal, their chemical bonds, their crystallographic disorder and various other information can be obtained.科学研究应用
合成和结构表征
合成技术:研究表明了使用 X 射线衍射和光谱方法等技术合成各种哌啶-4-基)甲醇衍生物的方法。这些化合物通常在其哌啶环中表现出椅子构象,并且在硫原子周围表现出扭曲的四面体几何构象,表明它们的结构独特性 (S. Naveen 等,2015; H. R. Girish 等,2008).
分子结构研究:这些化合物的分子结构揭示了重要的方面,如分子间和分子内氢键以及哌啶环的构象,这对于理解它们在各个领域的潜在应用至关重要 (S. B. B. Prasad 等,2008; S. B. Benakaprasad 等,2007).
化学性质和应用
化学合成:这些化合物用于合成各种化学结构,例如吡唑衍生物,表明它们在有机合成中作为中间体的潜力 (Deepak Swarnkar 等,2014).
电化学应用:它们在间接电化学氧化过程中的应用突出了它们在电化学应用中的潜力。例如,哌啶-4-酮已用于通过电化学诱导反应合成 α-羟基缩醛 (M. Elinson 等,2006).
生物和医学研究
抗菌活性:某些衍生物已被合成并显示出抗菌特性,表明它们在开发新型抗菌剂和抗真菌剂中的潜在用途 (Gajanan D. Kottapalle 等,2021).
抗增殖活性:已对哌啶-4-基)甲醇衍生物针对各种人细胞系的抗增殖作用进行了评估,表明它们在癌症研究和治疗中的潜力 (S. Benaka Prasad 等,2010).
先进材料研究
晶体学研究:对这些化合物的详细晶体学研究提供了对其在材料科学中潜在用途的见解,尤其是在了解分子间相互作用和晶体稳定性方面 (C. S. Karthik 等,2021).
量子化学研究:对衍生物的量子化学研究提供了有关其电子性质的基本数据,这对于电子材料或传感器中的应用至关重要 (S. Riahi 等,2008).
作用机制
Target of Action
Compounds containing a piperidine moiety, which is present in this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can lead to a variety of biological effects.
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a wide range of biological activities .
Result of Action
Piperidine-containing compounds are known to have a broad range of pharmacological activities .
生化分析
Biochemical Properties
(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One notable interaction is with butyrylcholinesterase, an enzyme involved in the hydrolysis of choline-based esters . The compound binds to the active site of butyrylcholinesterase, inhibiting its activity and potentially affecting cholinergic signaling pathways. Additionally, (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol may interact with other enzymes and proteins, influencing various biochemical processes.
Cellular Effects
The effects of (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with butyrylcholinesterase can lead to altered cholinergic signaling, impacting neuronal function and communication . Furthermore, (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of butyrylcholinesterase is a key example, where it binds to the enzyme’s active site, preventing substrate hydrolysis . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease. Additionally, (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol may modulate other enzymes and proteins, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of butyrylcholinesterase, potentially resulting in prolonged effects on cholinergic signaling and cellular metabolism.
Dosage Effects in Animal Models
The effects of (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function due to enhanced cholinergic signaling . Higher doses can lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of butyrylcholinesterase can affect the metabolism of acetylcholine, leading to altered neurotransmitter levels and signaling . Additionally, (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol may influence other metabolic pathways, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol can accumulate in specific compartments or organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity, contributing to its effects on cellular processes and functions.
属性
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-11-12-5-7-16(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHPIAQBTUVFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


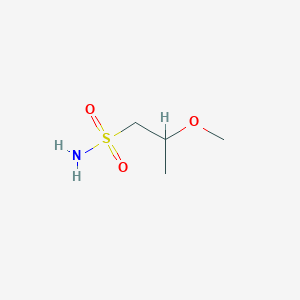

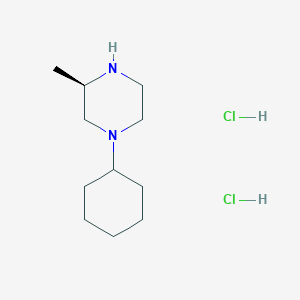


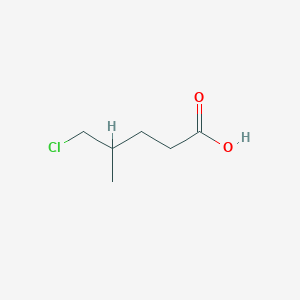
![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)

![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)
